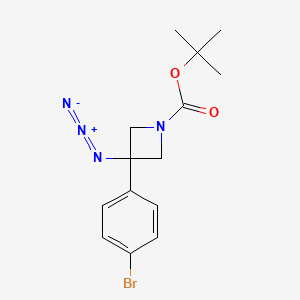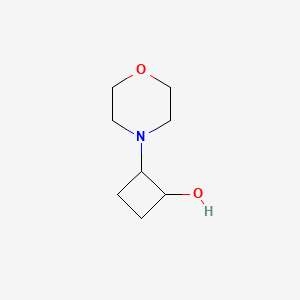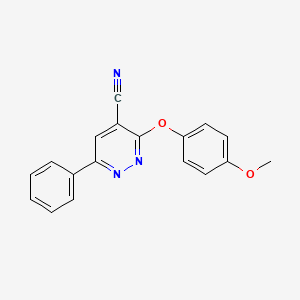
3-(4-Methoxyphenoxy)-6-phenyl-4-pyridazinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(4-Methoxyphenoxy)benzaldehyde” is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.2433 . It has been used as a building block in the synthesis of tetrahydroisoquinolinones .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies . For instance, one study mentioned the use of commercially available 3-bromophenol, which is subjected to a cross-coupling reaction under bis(triphenylphosphine)palladium-catalyzed Suzuki conditions with 3- or 4-methoxybenzene boronic acid to obtain diaryl derivatives .Molecular Structure Analysis
The molecular structure of “3-(4-Methoxyphenoxy)benzaldehyde” can be viewed using Java or Javascript . The InChI code for this compound is InChI=1S/C14H12O3/c1-16-12-5-7-13(8-6-12)17-14-4-2-3-11(9-14)10-15/h2-10H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Methoxyphenoxy)benzaldehyde” include a molecular weight of 228.24, a refractive index n20/D of 1.596 (lit.), a boiling point of 145 °C/0.4 mmHg (lit.), and a density of 1.089 g/mL at 25 °C (lit.) .Scientific Research Applications
Herbicidal Applications
One significant area of research involving this class of compounds is their potential use in herbicides. Xu et al. (2012) synthesized a series of compounds, including those related to 3-(4-Methoxyphenoxy)-6-phenyl-4-pyridazinecarbonitrile, which showed excellent herbicidal activities. These compounds were evaluated through Spirodela polyrrhiza and greenhouse tests, indicating the importance of the phenoxy group at the 3-position of the pyridazine ring for high herbicidal activity (Han Xu et al., 2012).
Synthesis and Biological Activities
In another study, Attaby et al. (2009) reported on the synthesis of pyridin-3-yl pyrazolo[3,4-b]pyridin-3-amines, which are structurally related to this compound. These compounds showed promising results as anti-Alzheimer and anti-COX2 agents, highlighting their potential in medicinal chemistry (F. Attaby et al., 2009).
Antibacterial Activity
Research by Al-Kamali et al. (2014) on novel thieno[2,3-c]pyridazines using a starting material structurally related to this compound showed that these compounds have antibacterial activities. This study underscores the potential of these compounds in developing new antibacterial agents (A. S. Al-Kamali et al., 2014).
properties
IUPAC Name |
3-(4-methoxyphenoxy)-6-phenylpyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-22-15-7-9-16(10-8-15)23-18-14(12-19)11-17(20-21-18)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMKQUKSPNAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NN=C(C=C2C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

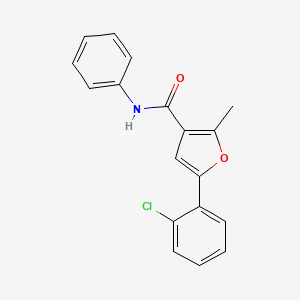
![4-[5-(6-Bromo-2-methyl-4-phenylquinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2846558.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2846560.png)
![3-Fluorosulfonyloxy-5-[(2R,4R)-4-(hydroxymethyl)-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2846562.png)

![ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2846565.png)


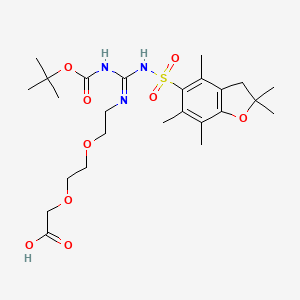
![7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2846571.png)
